Product packaging for 5-Iodoindolizine(Cat. No.:)

5-Iodoindolizine

Katalognummer: B13669918
Molekulargewicht: 243.04 g/mol
InChI-Schlüssel: IPUHPVRHYKJTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Iodoindolizine is a valuable halogenated heterocyclic building block for synthetic organic chemistry and pharmaceutical research. This compound serves as a key intermediate in cross-coupling reactions, most notably in Suzuki-type reactions with boronic acids to generate a diverse library of 5-arylindolizines, which are privileged structures in medicinal chemistry . The iodine atom at the 5-position of the indolizine core is highly reactive toward metal-catalyzed cross-coupling, enabling the efficient exploration of structure-activity relationships in drug discovery programs. The indolizine skeleton is a core component of numerous biologically active compounds and natural products, making its derivatives attractive targets for research . This compound is synthesized via regioselective direct lithiation of 2-substituted indolizines followed by an electrophilic quench with iodine, providing a previously inaccessible route to this specific isomer . This optimized protocol allows for the preparation of a compound that was historically difficult to obtain through standard heterocyclic synthesis methods. This product is provided strictly For Research Use Only (RUO). It is not intended for use in diagnostic procedures, therapeutic applications, or in humans. RUO products are essential tools for scientific investigation, fundamental research, and the development of new chemical entities, but they are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) or pharmaceutical products . Researchers are responsible for ensuring compliance with all applicable regulations for their specific use case.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN B13669918 5-Iodoindolizine

Eigenschaften

Molekularformel

C8H6IN

Molekulargewicht

243.04 g/mol

IUPAC-Name

5-iodoindolizine

InChI

InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H

InChI-Schlüssel

IPUHPVRHYKJTBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=CN2C(=C1)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials: Preparation of 2-Substituted Indolizines

The synthesis begins with the preparation of 2-substituted indolizines, which are commonly obtained by the Tchichibabin reaction or related condensation methods involving pyridinium salts and α-bromoketones. Typical substituents at the 2-position include phenyl (Ph), tert-butyl (tBu), or methyl (Me) groups.

Compound ID R1 R2 Description
1a H Ph 2-Phenylindolizine
1b H tBu 2-tert-butylindolizine
1c Me tBu 1-Methyl-2-tert-butylindolizine

These indolizines serve as substrates for lithiation.

Direct Lithiation at the 5-Position

  • Reagents and Conditions:

    • n-Butyllithium (n-BuLi) is used as the lithiation agent, typically in tetrahydrofuran (THF) solvent.
    • TMEDA (N,N,N',N'-Tetramethylethylenediamine) is employed as a co-reagent to enhance lithiation efficiency.
    • The reaction is conducted at low temperatures, generally between -78°C to -80°C initially, followed by warming to -20°C for several hours to complete metallation.
  • Optimization:
    The lithiation time varies depending on the substrate:

    • 5 hours for 2-phenylindolizine (1a)
    • 2 hours for 2-tert-butylindolizine (1b) and 1-methyl-2-tert-butylindolizine (1c)
      Reaction progress is monitored by thin-layer chromatography (TLC) with aliquots quenched by electrophiles.

Electrophilic Iodination to Form this compound

  • After lithiation, the 5-lithioindolizine intermediate is treated with iodine (I2) dissolved in THF at low temperature.
  • This lithium-iodine exchange leads to the formation of this compound derivatives in high yields (76–95%).
  • The reaction is typically quenched and the product isolated by standard aqueous workup and chromatographic purification.

Representative Experimental Procedure

A typical synthesis of 5-iodo-2-tert-butylindolizine (2e) is as follows:

  • In an argon atmosphere, a flame-dried flask is charged with 2-tert-butylindolizine (1b) in dry THF.
  • The solution is cooled to -78°C and treated dropwise with n-BuLi and TMEDA.
  • The mixture is stirred at -78°C for 1 hour, then warmed to -20°C and stirred for an additional hour to complete lithiation.
  • A solution of iodine in THF is added dropwise at -78°C.
  • The reaction mixture is allowed to warm to room temperature, then quenched with saturated ammonium chloride solution.
  • The organic layer is separated, washed, dried over sodium sulfate, and concentrated.
  • Purification by column chromatography yields this compound as a solid or oil with yields typically above 75%.

Summary of Yields and Characteristics

Substrate (Indolizine) Product (this compound) Yield (%) Physical State
2-Phenylindolizine (1a) 5-Iodo-2-phenylindolizine (2e) 76–85 Solid, oil
2-tert-Butylindolizine (1b) 5-Iodo-2-tert-butylindolizine (2e) 90–95 Solid
1-Methyl-2-tert-butylindolizine (1c) 5-Iodo-1-methyl-2-tert-butylindolizine (2e) 80–90 Solid

Alternative and Historical Methods

  • Older methods such as the Chichibabin reaction or halogenation of indolizine-5-ones with POCl3 are ineffective or yield unstable halogenated products at the 5-position.
  • Attempts to introduce halogens via 1,3-dipolar cycloaddition or gold-assisted cycloisomerization have been reported but are less general and yield unstable or low-yield products.
  • The lithiation/iodination route remains the most reliable and versatile method for preparing 5-iodoindolizines.

Reactivity and Applications of this compound

  • 5-Iodoindolizines are relatively inert toward nucleophilic substitution despite theoretical predictions favoring reactivity at the 5-position.
  • However, they are excellent substrates for Suzuki cross-coupling reactions with arylboronic acids, enabling the synthesis of diverse 5-arylindolizine derivatives.
  • This cross-coupling expands the utility of 5-iodoindolizines in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Notes
Preparation of 2-substituted indolizine Tchichibabin condensation or literature methods 2-Substituted indolizines (1a-c) Starting materials
Direct lithiation n-BuLi, TMEDA, THF, -78°C to -20°C 5-Lithioindolizine intermediate Reaction time optimized by TLC
Iodination Iodine (I2) in THF, -78°C to RT This compound (2e) High yields (76–95%)
Purification Aqueous workup, column chromatography Pure this compound Ready for further reactions

Analyse Chemischer Reaktionen

5-Iodoindolizine undergoes various chemical reactions, including:

Major Products:

  • Substituted indolizines
  • Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)

Wirkmechanismus

5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .

Biologische Aktivität

5-Iodoindolizine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its antibacterial, antiviral, and anti-inflammatory properties, as well as its role in various synthetic methodologies.

Overview of this compound

This compound is a halogenated derivative of indolizine, a bicyclic compound known for its unique structural properties and reactivity. The presence of iodine at the 5-position enhances its electrophilic character, making it suitable for various chemical transformations, including cross-coupling reactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated antiviral activity, particularly against HIV-1 . It has been reported to inhibit viral replication effectively, possibly by targeting viral enzymes or interfering with the viral life cycle .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research suggests that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in the treatment of inflammatory diseases .

Synthetic Approaches to this compound

The synthesis of this compound has been achieved through various methods, including direct lithiation followed by electrophilic quenching. A noteworthy approach involves the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds involving 5-iodoindolizines and arylboronic acids with high yields .

Synthesis MethodDescriptionYield
Direct LithiationLithiation at the 5-position followed by iodine additionHigh yield
Suzuki CouplingReaction with arylboronic acids in alcoholic-aqueous mediumUp to 94%

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of several indolizine derivatives, including this compound, against Mycobacterium tuberculosis . The results indicated that this compound significantly inhibited bacterial growth compared to control compounds.
  • HIV-1 Inhibition : Another research project investigated the antiviral properties of this compound against HIV-1. The compound was found to reduce viral load in infected cell cultures significantly, suggesting potential for therapeutic development .
  • Anti-inflammatory Response : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. What computational chemistry approaches are best suited to model the electronic structure of this compound, and how do these predictions align with experimental reactivity data?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and electrostatic potential surfaces. Compare computed iodine substituent effects (e.g., Hammett σ constants) with experimental kinetic data from Suzuki-Miyaura cross-coupling reactions. Validate models by correlating predicted regioselectivity (e.g., C-5 vs. C-3 iodination) with observed product distributions. Use molecular dynamics simulations to assess solvent interactions in nucleophilic substitution reactions .

Q. How can researchers design experiments to elucidate the mechanistic pathway of palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated substrates to distinguish between oxidative addition and transmetallation rate-determining steps. Probe catalytic intermediates via in situ XAFS or ³¹P NMR spectroscopy. Compare reaction outcomes under ligand-free vs. phosphine-ligated conditions. Use competition experiments between this compound and electronically divergent aryl halides to assess electronic vs. steric influences. Include control reactions with radical scavengers (e.g., TEMPO) to rule out radical pathways .

Q. What strategies should be employed to analyze contradictory biological activity data observed for this compound derivatives across different assay systems?

  • Methodological Answer : Create a weight-of-evidence table summarizing IC₅₀ values, assay conditions (e.g., cell line, incubation time), and compound stability metrics (e.g., plasma protein binding). Use meta-regression to identify confounding variables such as solvent (DMSO vs. aqueous buffers) or endpoint detection methods (MTT vs. ATP luminescence). Validate discrepancies via orthogonal assays (e.g., enzymatic vs. whole-cell inhibition). Apply cheminformatics tools to correlate structural modifications (e.g., substituent logP) with assay-specific activity trends .

Methodological Best Practices

  • Data Presentation : Use tables to compare synthetic yields across conditions (Table 1) and figures to illustrate mechanistic hypotheses (Figure 1). Ensure all graphics include error bars and statistical significance annotations .
  • Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Web of Science. Use Boolean search strings (e.g., "this compound AND (synthesis OR reactivity)") and filter results by publication date (post-2010) to capture recent advances .
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to avoid publication bias. Cite primary sources for known compounds rather than commercial databases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.